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Compound of Interest

Compound Name: Antitumor agent-105

Cat. No.: B12394141

An in-depth analysis of scientific and clinical data reveals that "Antitumor agent-105" is not a
singular entity but a designation applied to several distinct investigational compounds, each
with a unique mechanism of action. This guide focuses on BNC105, a vascular disrupting agent
and tubulin polymerization inhibitor, for which substantial data is available.

Core Mechanism of Action of BNC105

BNC105 is a novel small molecule therapeutic that exerts its antitumor effects through a dual
mechanism of action. Primarily, it functions as a Vascular Disrupting Agent (VDA) by selectively
targeting and disrupting the established vasculature of solid tumors. This leads to a rapid
shutdown of blood flow within the tumor, causing extensive necrosis due to oxygen and nutrient
deprivation.[1][2][3] The second mechanism involves the direct inhibition of tubulin
polymerization, which not only contributes to its vascular disruptive effects but also has a direct
cytotoxic impact on proliferating cancer cells.[2][4]

The molecular basis for its action lies in its interaction with the colchicine binding site on
tubulin, which prevents the formation of microtubules essential for cellular structure, transport,
and mitosis. This disruption of microtubule dynamics is particularly effective against rapidly
dividing cells, such as the endothelial cells of tumor blood vessels and the cancer cells
themselves.

A key feature of BNC105 is its selectivity for the tumor vasculature. It has been shown to be
significantly more potent against endothelial cells that are actively proliferating or forming
capillaries compared to quiescent endothelial cells in stable blood vessels. This selectivity
contributes to a wider therapeutic window compared to other tubulin-targeting agents, with
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preclinical studies showing potent vascular disruption at doses well below the no-observed-
adverse-event level (NOAEL).

Signaling Pathways and Molecular Interactions

BNC105's disruption of tumor blood flow induces severe hypoxia, which in turn triggers cellular
responses mediated by Hypoxia-Inducible Factor-1 alpha (HIF-1a). This leads to the
upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) as
the tumor attempts to re-establish its blood supply. Additionally, pathways involving mTOR
(mammalian target of rapamycin) are activated, leading to increased protein synthesis and
further promotion of VEGF-A expression. These adaptive responses by the tumor have led to
clinical investigations of BNC105 in combination with inhibitors of the VEGF and mTOR
pathways.

Below is a diagram illustrating the proposed mechanism of action and the tumor's response.
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Quantitative Data Summary

Clinical and preclinical studies have provided quantitative data on the pharmacokinetics and

efficacy of BNC105.

Parameter

Value

Context Reference

Potency against
proliferating

endothelial cells

80-fold higher than
against non-

proliferating cells

In vitro studies

Vascular Disruption at
1/8th NOAEL

95%

Preclinical mouse

models

Complete Tumor

Clearance (single

20% of treated

Preclinical mouse

animals models
agent)
Recommended Phase Phase I clinical trial in
Il Dose (BNC105P - 16 mg/m? patients with
prodrug) advanced solid tumors
BNC105P (prodrug) o )
) 0.13 hours Phase | clinical trial
Half-life
BNC105 (active o ]
0.57 hours Phase I clinical trial

agent) Half-life

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the differential potency of BNC105 on proliferating versus non-

proliferating endothelial cells.

Methodology:

e Human umbilical vein endothelial cells (HUVECS) are cultured in standard growth medium.
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For the proliferation assay, HUVECs are seeded at a low density to encourage cell division.
For the non-proliferating assay, cells are grown to confluence to induce contact inhibition.

Cells are treated with a range of concentrations of BNC105 for a specified period (e.g., 72
hours).

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

The IC50 values (concentration required to inhibit cell growth by 50%) are calculated for both
proliferating and non-proliferating conditions.

The selectivity index is determined by dividing the IC50 for non-proliferating cells by the IC50
for proliferating cells.

In Vivo Tumor Vascular Disruption Model

Objective: To quantify the vascular disrupting effects of BNC105 in a solid tumor model.

Methodology:

Human tumor xenografts (e.g., breast or renal cancer cell lines) are established in
immunocompromised mice.

Once tumors reach a predetermined size, a baseline measurement of tumor blood flow is
obtained using techniques such as dynamic contrast-enhanced magnetic resonance imaging
(DCE-MRI) or Hoechst 33342 dye perfusion.

Mice are treated with a single dose of BNC105P (the phosphate prodrug of BNC105) via
intravenous injection.

At various time points post-treatment (e.g., 2, 6, 24 hours), tumor blood flow is re-assessed
using the same imaging or perfusion techniques.

The percentage of vascular disruption is calculated by comparing the post-treatment blood
flow to the baseline measurements.

Tumor tissue may also be harvested for histological analysis to visualize vessel damage and
necrosis.
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Below is a workflow diagram for the in vivo vascular disruption experiment.

In Vivo Vascular Disruption Experimental Workflow
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In Vivo Vascular Disruption Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

